molecular formula C21H23N7O4 B11177518 (4-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone

(4-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B11177518
M. Wt: 437.5 g/mol
InChI Key: QPPSVUCFPGOPNQ-UHFFFAOYSA-N
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Description

The compound (4-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that features a combination of triazine, piperazine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the triazine core, followed by the introduction of the piperazine and furan groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

The compound (4-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The triazine and piperazine moieties can be reduced to their corresponding amines.

    Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the triazine ring can produce triazine amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Medicine

In medicine, the compound is studied for its pharmacological properties. Its interactions with enzymes and receptors are of particular interest for the development of new medications.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and specific functional characteristics.

Mechanism of Action

The mechanism of action of (4-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, receptor antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone lies in its multi-functional structure, which allows for diverse chemical reactivity and potential applications across various fields. Its combination of triazine, piperazine, and furan moieties provides a versatile platform for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C21H23N7O4

Molecular Weight

437.5 g/mol

IUPAC Name

[4-[[4-amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C21H23N7O4/c22-20-24-18(13-27-5-7-28(8-6-27)19(29)16-2-1-9-30-16)25-21(26-20)23-14-3-4-15-17(12-14)32-11-10-31-15/h1-4,9,12H,5-8,10-11,13H2,(H3,22,23,24,25,26)

InChI Key

QPPSVUCFPGOPNQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCCO4)N)C(=O)C5=CC=CO5

Origin of Product

United States

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